

Technical Support Center: Succinic Acid Analysis by Reversed-Phase HPLC

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Compound of Interest

Compound Name: Succinate

Cat. No.: B1194679

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Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the retention of succinic acid on reversed-phase (RP) columns.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of succinic acid using reversed-phase HPLC.

Problem: Poor or No Retention of Succinic Acid

Symptom: The succinic acid peak elutes at or very near the column's void volume (t_0).

Potential Causes & Solutions:

- Cause 1: Mobile Phase pH is too high. Succinic acid is a dicarboxylic acid with pKa values of approximately 4.2 and 5.6.[1][2] In reversed-phase chromatography, retention is favored when the analyte is in its neutral, less polar form.[3] If the mobile phase pH is above its first pKa, succinic acid will be ionized (as **succinate**), making it highly polar and poorly retained on a non-polar C18 stationary phase.[4]
 - Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units below the first pKa of succinic acid (i.e., $\text{pH} \leq 2.7$).[3] This is typically achieved by adding an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase.[5][6] Lowering the pH

suppresses the ionization of the carboxylic acid groups, rendering the molecule more neutral and increasing its retention.[3]

- Cause 2: High Aqueous Content Leading to Phase Collapse. Standard C18 columns can suffer from "phase collapse" or "dewetting" when using highly aqueous mobile phases (e.g., >95% water).[6] This phenomenon causes a dramatic loss of retention because the mobile phase can no longer properly wet the hydrophobic stationary phase.[6][7]
 - Solution: Use a polar-embedded or "aqua-stable" C18 column (e.g., C18-A) designed for use in 100% aqueous conditions.[6] These columns have modifications that prevent phase collapse and ensure reproducible retention for polar analytes like succinic acid.[6] Alternatively, ensure the mobile phase contains a small amount of organic solvent (e.g., 2-5% acetonitrile or methanol) if using a traditional C18 column.[6]
- Cause 3: Inappropriate Column Choice. Succinic acid is a highly polar compound, and traditional C18 columns may not provide sufficient retention even with pH optimization.[8][9]
 - Solution: Consider alternative chromatographic modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase mode.[10][11][12] Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can also significantly improve the retention of polar, ionizable compounds like succinic acid.[8][13]

Problem: Poor Peak Shape (Tailing or Fronting)

Symptom: The succinic acid peak is asymmetrical, exhibiting tailing or fronting.

Potential Causes & Solutions:

- Cause 1: Secondary Interactions with Residual Silanols. The silica backbone of many reversed-phase columns has free silanol groups. If the mobile phase pH is not low enough, these silanols can be ionized and interact with any ionized succinic acid molecules, leading to peak tailing.
 - Solution: In addition to lowering the mobile phase pH (as described above), use a high-purity, well-end-capped column to minimize the number of available residual silanols.

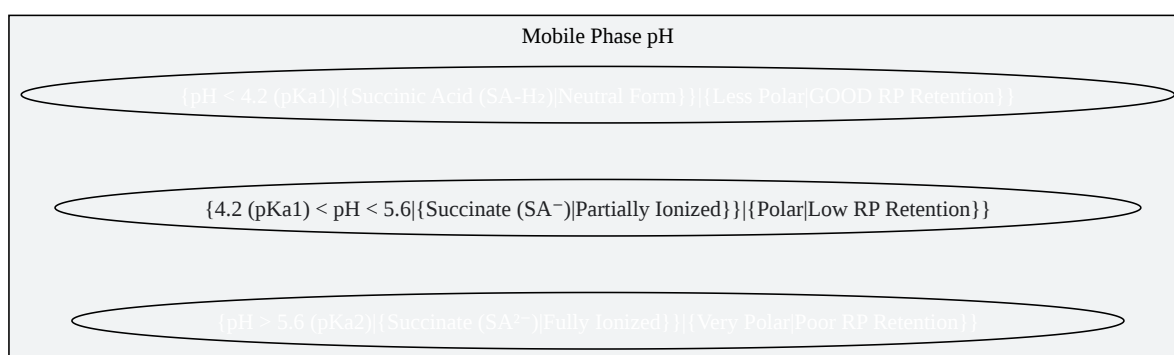
Using a slightly higher buffer concentration in the mobile phase can also help mask these secondary interaction sites.

- Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak fronting.
 - Solution: Reduce the concentration of the succinic acid standard or sample being injected. Dilute the sample and reinject to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to retain succinic acid on a standard C18 column?

Succinic acid is a small, polar dicarboxylic acid. Its hydrophilicity means it has a weak affinity for the hydrophobic (non-polar) C18 stationary phase and a strong affinity for the polar mobile phase, resulting in poor retention.[8][14] To achieve retention, the polarity of the succinic acid molecule must be reduced. This is done by suppressing its ionization using a low-pH mobile phase, which protonates the carboxylic acid groups, making the molecule more neutral and less polar.[3]



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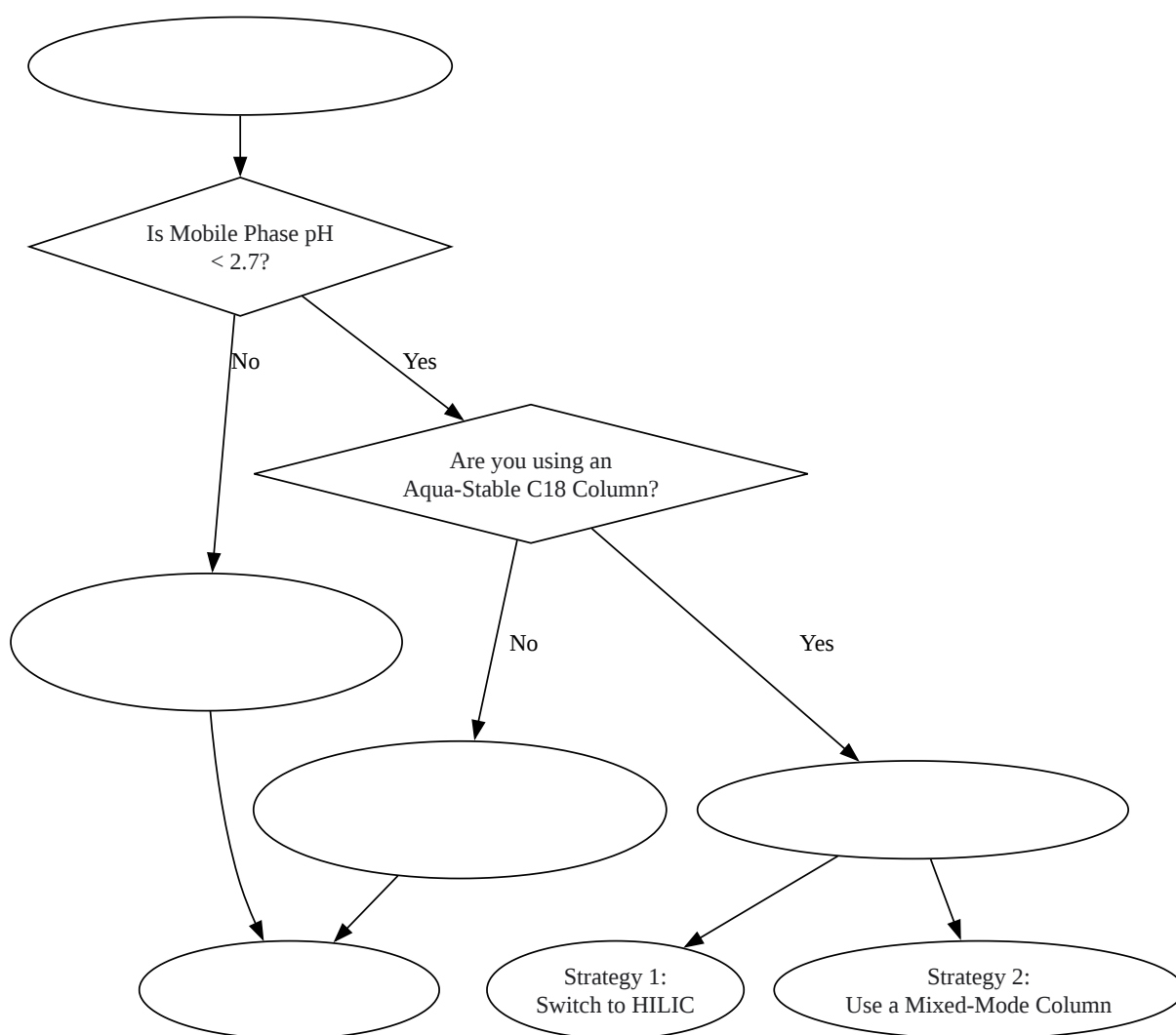
Q2: What is the recommended starting mobile phase for succinic acid analysis on a reversed-phase column?

A good starting point is an isocratic mobile phase of 5 mM phosphoric acid in water, adjusted to a pH between 2.1 and 2.5.^{[5][15]} A small amount of organic modifier like acetonitrile or methanol (e.g., 1-5%) can be included.^[6] Detection is typically performed at a low UV wavelength, such as 205-210 nm, as succinic acid has a weak chromophore.^{[5][16]}

Q3: What are the alternatives to standard reversed-phase chromatography for succinic acid?

If you cannot achieve adequate retention or separation with reversed-phase, consider these alternatives:

- **Hydrophilic Interaction Liquid Chromatography (HILIC):** This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.^[12] It is highly effective for very polar analytes and operates in an "opposite" manner to reversed-phase, providing strong retention for compounds like succinic acid.^{[10][11]}
- **Mixed-Mode Chromatography:** These columns possess both reversed-phase and ion-exchange characteristics.^{[13][17]} This dual retention mechanism is very effective for retaining and separating polar, ionizable compounds without the need for ion-pairing reagents.^[8]
- **Ion-Exclusion or Ion Chromatography:** These techniques separate analytes based on charge and are well-suited for organic acids.^{[18][19]}



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Data Summary & Experimental Protocols

For successful analysis, precise experimental conditions are critical. The following tables summarize validated methods and provide a detailed protocol.

Table 1: Comparison of HPLC Methods for Succinic Acid Quantification

Method Type	Column Type	Mobile Phase	Detection	Reference
Reversed-Phase	LiChrosorb RP-18 (5 µm)	5 mM H ₃ PO ₄ (pH 2.1)	UV at 210 nm	[5][15]
Reversed-Phase	C18 (5 µm)	Methanol: 0.1% H ₃ PO ₄ (10:90 v/v)	UV at 254 nm	[5]
Mixed-Mode	Heritage MA (3 µm)	Acetonitrile/Water/Ammonium Phosphate (pH 2.2)	UV at 205 nm	[5]
HILIC	SHARC 1 (5 µm)	100% Acetonitrile (no buffer)	UV at 210 nm	[5][20]

Detailed Experimental Protocol: Reversed-Phase Method

This protocol is a robust starting point for the analysis of succinic acid in aqueous samples.

Objective: To quantify succinic acid using reversed-phase HPLC with UV detection.

1. Instrumentation & Materials:

- HPLC system with a UV detector.[5]
- Column: Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm (or equivalent polar-embedded/aquastable C18 column).[6]

- Succinic acid standard (analytical grade).
- Phosphoric acid (H_3PO_4), HPLC grade.
- Methanol, HPLC grade.
- Deionized water ($18.2 \text{ M}\Omega\cdot\text{cm}$).

2. Mobile Phase Preparation (1 Liter):

- Add approximately 950 mL of deionized water to a 1 L volumetric flask.
- Carefully add 0.1% (v/v) of phosphoric acid (1 mL).
- Adjust the pH to 2.1-2.5 using a calibrated pH meter.
- Bring to final volume with deionized water.
- Filter the mobile phase through a $0.45 \mu\text{m}$ membrane filter and degas thoroughly.

3. Chromatographic Conditions:

- Mobile Phase: 100% of 0.1% H_3PO_4 in water (pH 2.1).[\[6\]](#)
- Flow Rate: 1.0 mL/min.[\[15\]](#)
- Injection Volume: 10 μL .[\[5\]](#)
- Column Temperature: 25 $^{\circ}\text{C}$.
- Detection Wavelength: 210 nm.[\[15\]](#)
- Run Time: 10 minutes (adjust as needed based on system dead time and elution of other components).

4. Standard Preparation:

- Prepare a stock solution of succinic acid (e.g., 1000 mg/L) in deionized water.

- Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 mg/L) by diluting the stock solution with the mobile phase.

5. Procedure:

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no system peaks interfere.
- Inject the calibration standards in order of increasing concentration.
- Inject the samples for analysis.
- Construct a calibration curve by plotting peak area against concentration and determine the concentration of succinic acid in the samples.

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